PSB-1901

A2B adenosine receptor radioligand binding structure-activity relationship

A2BAR antagonists with insufficient selectivity confound immuno-oncology data. PSB-1901 solves this with the highest reported potency and >10,000-fold subtype selectivity, plus retained mouse potency for seamless preclinical translation. • Ki = 0.0835 nM (human A2BAR), KB = 0.0598 nM; mouse Ki = 0.131 nM - only 1.6-fold cross-species drop • >10,000-fold selectivity over A1, A2A, A3; 6.6× improvement over PSB-603 • Note: also a full P2Y6 agonist (EC50 <100 nM); use selective P2Y6 antagonists as controls

Molecular Formula C24H25BrN6O4S
Molecular Weight 573.466
Cat. No. B1193553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePSB-1901
SynonymsPSB-1901;  PSB 1901;  PSB1901; 
Molecular FormulaC24H25BrN6O4S
Molecular Weight573.466
Structural Identifiers
SMILESO=C(N1CCC)NC2=C(NC(C3=CC=C(S(=O)(N4CCN(C5=CC=C(Br)C=C5)CC4)=O)C=C3)=N2)C1=O
InChIInChI=1S/C24H25BrN6O4S/c1-2-11-31-23(32)20-22(28-24(31)33)27-21(26-20)16-3-9-19(10-4-16)36(34,35)30-14-12-29(13-15-30)18-7-5-17(25)6-8-18/h3-10H,2,11-15H2,1H3,(H,26,27)(H,28,33)
InChIKeyUGKYSTLSSKLXJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PSB-1901 A2B Receptor Antagonist Profile


PSB-1901 (CAS 2332835-02-4) is a xanthine-based antagonist of the A2B adenosine receptor (A2BAR), a GPCR target implicated in cancer immunotherapy, inflammation, and fibrotic diseases [1]. It exhibits picomolar binding affinity for human A2BAR with a Ki of 0.0835 nM and a functional KB of 0.0598 nM, while maintaining comparable potency at mouse A2BAR (Ki = 0.131 nM) . The compound features a 1-propylxanthine core with an 8-phenylsulfonamide moiety substituted by a 4-bromophenyl piperazine group, a structural configuration that computational studies suggest engages halogen bonding to enhance potency [1]. PSB-1901 was developed by the Müller group at the University of Bonn as the culmination of an extensive structure-activity relationship optimization program that produced the most potent A2BAR antagonist reported to date .

PSB-1901 vs. Related Antagonists


A2B adenosine receptor antagonists share a common xanthine scaffold but exhibit profound differences in potency, selectivity, and off-target activity that preclude simple substitution in experimental workflows. PSB-1901 demonstrates a 6.6-fold improvement in binding affinity over its direct predecessor PSB-603 (Ki: 0.0835 nM vs. 0.553 nM) [1]. More critically, PSB-1901 maintains >10,000-fold selectivity across all adenosine receptor subtypes (A1, A2A, A3), whereas earlier generation antagonists such as MRS1754 exhibit substantially lower selectivity (A1/A2B selectivity of ~237-fold) [2]. Additionally, PSB-1901 acts as a full agonist at the human P2Y6 receptor with an EC50 in the nanomolar range, a property not shared by PSB-603 or MRS1754, which must be accounted for in experimental designs where P2Y6 signaling could confound interpretation . These pharmacological differences mean that substituting PSB-1901 with a generic A2BAR antagonist would require re-optimization of assay conditions and may produce non-comparable datasets.

PSB-1901 Quantitative Evidence


Binding Affinity vs. PSB-603

PSB-1901 exhibits a 6.6-fold higher binding affinity for the human A2B adenosine receptor compared to its direct predecessor PSB-603. This differentiation arises from a single atomic substitution—bromine in PSB-1901 replacing chlorine in PSB-603 at the para position of the terminal phenyl ring [1]. Computational docking studies predict that the bromine atom engages in halogen bonding with the receptor, a non-covalent interaction that contributes to the enhanced potency of PSB-1901 relative to the chloro analog [2].

A2B adenosine receptor radioligand binding structure-activity relationship xanthine antagonist

Subtype Selectivity vs. MRS1754

PSB-1901 demonstrates >10,000-fold selectivity for A2BAR over A1, A2A, and A3 adenosine receptor subtypes, representing a substantial improvement over earlier generation A2BAR antagonists. In contrast, the widely used antagonist MRS1754 exhibits Ki values of 403 nM at human A1, 503 nM at human A2A, and 1.7 nM at human A2B, yielding an A1/A2B selectivity ratio of only 237-fold [1]. This difference in selectivity profiles means that at concentrations required for complete A2BAR blockade, MRS1754 will exhibit measurable engagement of A1 and A2A receptors, whereas PSB-1901 remains functionally silent at these off-target subtypes [2].

adenosine receptor selectivity A1/A2A/A2B/A3 profiling off-target pharmacology pharmacological tool validation

Functional Antagonism in cAMP Assays

In functional assays measuring NECA-stimulated cAMP accumulation, PSB-1901 exhibits a KB value of 0.0598 nM, confirming its picomolar functional antagonism at human A2BAR. This functional potency closely mirrors its binding affinity (Ki = 0.0835 nM), demonstrating that PSB-1901 acts as a neutral antagonist without residual partial agonism [1]. By comparison, PSB-603 displays a KB of approximately 0.4 nM in similar functional assays, representing a ~6.7-fold rightward shift in the concentration-response curve required to achieve equivalent A2BAR blockade [2]. Functional assays confirmed that PSB-1901 effectively blocks A2BAR-mediated cAMP production and downstream signaling in cellular models .

cAMP accumulation functional antagonism Schild analysis A2BAR signaling

P2Y6 Receptor Off-Target Agonism

Unlike the majority of structurally related A2BAR antagonists including PSB-603 and MRS1754, PSB-1901 acts as a full agonist at the human P2Y6 receptor with an EC50 in the nanomolar range. In pharmacological assays, PSB-1901 triggered Gq-protein coupled signaling and intracellular calcium mobilization via P2Y6 receptor activation . This dual pharmacology—potent A2BAR antagonism combined with P2Y6 agonism—represents a unique pharmacological fingerprint. In physiological models, PSB-1901 has been used to investigate P2Y6-mediated biological responses including microglial phagocytosis and vasoconstriction [1]. Researchers using PSB-1901 in systems where P2Y6 receptors are expressed must account for this activity in experimental design and data interpretation .

P2Y6 receptor Gq-protein signaling calcium mobilization off-target pharmacology

Cross-Species A2BAR Affinity

PSB-1901 maintains high affinity for mouse A2BAR (Ki = 0.131 nM) with only a 1.6-fold reduction in potency relative to human A2BAR (Ki = 0.0835 nM), making it suitable for preclinical studies in murine models [1]. This cross-species potency retention contrasts with many GPCR antagonists that exhibit significant species-dependent affinity variations. The closely related PSB-603 shows a human Ki of 0.553 nM and a mouse Ki of approximately 0.4 nM, representing a smaller absolute difference but a similar ratio of species conservation . The picomolar potency of PSB-1901 in mouse A2BAR combined with >10,000-fold selectivity across mouse adenosine receptor subtypes establishes PSB-1901 as a robust preclinical tool compound [2].

cross-species pharmacology preclinical model translation mouse A2B receptor in vivo tool compound

Structural Basis: Halogen Bonding

Computational studies predicted that halogen bonding contributes to the outstanding potency of PSB-1901. The bromine atom at the para position of the terminal phenyl ring engages in a non-covalent halogen bond interaction with the receptor, which is energetically favorable and not available to the chloro analog PSB-603 [1]. This molecular mechanism explains the 6.6-fold potency enhancement observed between the bromo (PSB-1901) and chloro (PSB-603) derivatives. The halogen bonding interaction represents a specific structural feature that distinguishes PSB-1901 from other 8-phenylxanthine A2BAR antagonists lacking this heavy halogen substitution pattern [2].

halogen bonding computational docking molecular recognition structure-based drug design

PSB-1901 Research Applications


Cancer Immunotherapy

PSB-1901 is optimized for investigating A2BAR antagonism as an immune checkpoint blockade strategy in cancer models. A2BAR blockade has been shown to produce antiproliferative, antiangiogenic, antimetastatic, and immunostimulatory effects [1]. The >10,000-fold selectivity of PSB-1901 over other adenosine receptor subtypes ensures that observed immunomodulatory effects can be confidently attributed to A2BAR antagonism rather than confounding A2A or A1 receptor engagement. The picomolar potency (Ki = 0.0835 nM) enables effective receptor blockade at low nanomolar concentrations, minimizing vehicle toxicity and off-target effects in long-term cell culture and in vivo tumor models. The demonstrated functional KB of 0.0598 nM in cAMP assays confirms that PSB-1901 acts as a neutral antagonist suitable for quantitative pharmacology studies in immune cell populations [1].

Preclinical In Vivo Pharmacology

PSB-1901 is the preferred A2BAR antagonist for preclinical studies in mice due to its exceptional cross-species potency retention. The compound maintains picomolar affinity for mouse A2BAR (Ki = 0.131 nM) with only a 1.6-fold reduction relative to human A2BAR (Ki = 0.0835 nM), and retains >10,000-fold selectivity across mouse adenosine receptor subtypes . This pharmacological profile makes PSB-1901 a promising tool for preclinical studies requiring translation between species [2]. Applications include murine models of inflammation, fibrosis, and cancer where A2BAR signaling contributes to disease pathology. The compound has been used in animal models of inflammation and fibrosis to investigate A2BAR-mediated signaling pathways .

P2Y6 Dual-Target Pharmacology

PSB-1901 serves a unique niche as a dual-pharmacology tool compound in experimental systems where both A2BAR and P2Y6 receptor signaling are under investigation. The compound acts as a full agonist of the human P2Y6 receptor with an EC50 in the nanomolar range, triggering Gq-protein coupled signaling and intracellular calcium mobilization . In physiological models, PSB-1901 has been used to investigate P2Y6-mediated biological responses including microglial phagocytosis in the immune system and vasoconstriction in the cardiovascular system . Its metabolic stability allows for the study of prolonged physiological effects without confounding factors from rapid ligand degradation . Researchers should employ appropriate controls (e.g., selective P2Y6 antagonists) to dissect the relative contributions of A2BAR antagonism versus P2Y6 agonism to observed phenotypes.

Structure-Based Drug Discovery

PSB-1901 serves as a reference standard for halogen bonding-mediated potency enhancement in GPCR ligand design. Computational studies predicted that the bromine atom in PSB-1901 engages in halogen bonding with the A2BAR binding pocket, providing a defined molecular mechanism for the 6.6-fold potency improvement over the chloro analog PSB-603 [1]. This makes PSB-1901 valuable as a positive control in structure-activity relationship studies exploring halogen substitution effects, and as a benchmark ligand for validating computational docking models of A2BAR-ligand interactions. The compound's well-characterized binding mode provides a rational basis for designing next-generation A2BAR antagonists with further optimized pharmacological properties.

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